molecular formula C10H13ClN2O2 B1378831 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride CAS No. 1461704-74-4

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

Cat. No. B1378831
M. Wt: 228.67 g/mol
InChI Key: ATHULDDGEZTEAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O2.ClH/c1-14-8-4-2-7 (3-5-8)12-6-9 (11)10 (12)13;/h2-5,9H,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Antitumor and Antiproliferative Activity

  • Tubulin-Targeting Antitumor Agents : Compounds like trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one showed potent antiproliferative activity in breast cancer cells. These compounds also interacted with the colchicine-binding site on β-tubulin, indicating their potential as antitumor agents (Greene et al., 2016).
  • Antimitotic Activity in Cancer Treatment : Similar compounds, such as 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, demonstrated significant antimitotic activity, showing potential as lead compounds for anti-cancer drug development (Malebari et al., 2021).

Antibacterial and Antifungal Applications

  • Antimicrobial Agents : A series of azetidin-2-ones demonstrated potent antimicrobial activity against various microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans, highlighting their potential as new classes of antimicrobial agents (Halve et al., 2007).

Synthesis and Chemical Transformations

  • Synthesis and Rearrangement : Research has been conducted on the synthesis and rearrangement of azetidin-2-ones, including studies on the nucleophilic cleavage of the amide bond of β-lactams, which is fundamental for creating various derivatives (Kano et al., 1979).
  • Microwave-Induced Synthesis : Microwave methods have been used for the synthesis of various azetidinone derivatives, demonstrating the versatility and efficiency of modern synthetic techniques (Patel et al., 2008).

Other Applications

  • Anti-Tubercular Agents : Azetidin-2-one analogues have been studied for their anti-tubercular activity, indicating their potential in combating tuberculosis (Thomas et al., 2014).
  • Anti-Convulsant Agents : Certain azetidin-2-ones have shown promise as anti-convulsant agents, suggesting their use in treating convulsive disorders (Rajasekaran & Murugesan, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHULDDGEZTEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
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3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
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3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
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3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
Reactant of Route 6
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

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